molecular formula C14H18O4 B14771399 2-(Benzo[d][1,3]dioxol-5-yl)ethyl pivalate

2-(Benzo[d][1,3]dioxol-5-yl)ethyl pivalate

Cat. No.: B14771399
M. Wt: 250.29 g/mol
InChI Key: YPTVECNSCXBRCI-UHFFFAOYSA-N
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Description

2-(Benzo[d][1,3]dioxol-5-yl)ethyl pivalate is an organic compound characterized by the presence of a benzo[d][1,3]dioxole moiety attached to an ethyl pivalate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzo[d][1,3]dioxol-5-yl)ethyl pivalate typically involves the esterification of 2-(Benzo[d][1,3]dioxol-5-yl)ethanol with pivalic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Benzo[d][1,3]dioxol-5-yl)ethyl pivalate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Benzo[d][1,3]dioxol-5-yl)ethyl pivalate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Benzo[d][1,3]dioxol-5-yl)ethyl pivalate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzo[d][1,3]dioxol-5-yl)acetic acid
  • 2-(Benzo[d][1,3]dioxol-5-yl)ethanol
  • 5-(Benzo[d][1,3]dioxol-5-yl)methyl-4-(tert-butyl)thiazol-2-amine

Uniqueness

2-(Benzo[d][1,3]dioxol-5-yl)ethyl pivalate is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .

Properties

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)ethyl 2,2-dimethylpropanoate

InChI

InChI=1S/C14H18O4/c1-14(2,3)13(15)16-7-6-10-4-5-11-12(8-10)18-9-17-11/h4-5,8H,6-7,9H2,1-3H3

InChI Key

YPTVECNSCXBRCI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OCCC1=CC2=C(C=C1)OCO2

Origin of Product

United States

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